HCV-IN-7 (hydrochloride)

HCV NS5A inhibitor pan-genotypic activity replicon assay

HCV-IN-7 (hydrochloride) is an orally active pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). It belongs to a class of direct-acting antivirals characterized by a tricyclic central core, optimized for broad genotypic coverage.

Molecular Formula C40H50Cl2N8O6S
Molecular Weight 841.8 g/mol
Cat. No. B12431604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV-IN-7 (hydrochloride)
Molecular FormulaC40H50Cl2N8O6S
Molecular Weight841.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
InChIInChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29?,30?,32-,33-;;/m0../s1
InChIKeyHVGIKJUXPYMGSR-BQMYBVSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV-IN-7 (hydrochloride): Pan-Genotypic NS5A Inhibitor Procurement for HCV Replication Studies


HCV-IN-7 (hydrochloride) is an orally active pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A) [1]. It belongs to a class of direct-acting antivirals characterized by a tricyclic central core, optimized for broad genotypic coverage [1]. Its antiviral activity is defined by a picomolar potency range across multiple HCV genotypes in replicon-based assays [2].

Procurement Rationale for HCV-IN-7 (hydrochloride): Why Other NS5A Inhibitors Are Not Directly Interchangeable


The pan-genotypic activity of HCV NS5A inhibitors varies significantly across genotypes and structural classes. Substituting HCV-IN-7 (hydrochloride) with another NS5A inhibitor like ledipasvir, daclatasvir, velpatasvir, or elbasvir can introduce experimental variability due to differences in genotypic coverage, potency ranges, and off-target profiles [1][2]. Direct quantitative comparisons across multiple genotypes, as presented in Section 3, are essential for selecting the appropriate compound for a given research application, as these differences can fundamentally alter study outcomes and interpretation [1].

HCV-IN-7 (hydrochloride) Quantitative Differentiation Data for Scientific Selection


Pan-Genotypic Activity Profile of HCV-IN-7 (hydrochloride) Compared to Ledipasvir and Daclatasvir

HCV-IN-7 (hydrochloride) exhibits a distinct and superior pan-genotypic activity profile when directly compared to the FDA-approved NS5A inhibitors ledipasvir and daclatasvir across a panel of clinically relevant HCV genotypes. This was evaluated in the same study under identical replicon assay conditions, demonstrating that HCV-IN-7 maintains consistently lower EC50 values across genotypes 1a, 1b, 2a, 3a, 4a, and 6a [1].

HCV NS5A inhibitor pan-genotypic activity replicon assay

Comparative CYP450 Inhibition Profile of HCV-IN-7 (hydrochloride)

HCV-IN-7 (hydrochloride) demonstrates a moderate and quantifiable inhibition profile against key cytochrome P450 (CYP) enzymes at a high concentration of 10 µM. This profile is important for assessing potential drug-drug interaction (DDI) risk in complex biological systems. The data provide a baseline for comparison with other NS5A inhibitors, where differing CYP liabilities may be a factor in experimental design [1][2].

CYP inhibition drug-drug interaction NS5A inhibitor

In Vivo Pharmacokinetic Parameters of HCV-IN-7 (hydrochloride) in Preclinical Species

HCV-IN-7 (hydrochloride) has been characterized for its in vivo pharmacokinetic (PK) properties in both rat and dog models following intravenous and oral administration. The data, including half-life (T1/2), clearance (CL), volume of distribution (Vss), and oral exposure (Cmax, AUClast), provide a quantitative baseline for assessing its suitability in animal models of HCV infection [1][2].

pharmacokinetics oral bioavailability preclinical ADME

Cytotoxicity Profile of HCV-IN-7 (hydrochloride) in Human Hepatic Cell Lines

The cytotoxicity of HCV-IN-7 (hydrochloride) was assessed at a high concentration of 10 µM in three relevant human hepatic cell lines: Huh7, HepG2, and HEK cells. The observed cytotoxicity levels, quantified as a percentage of cell death, provide a measure of the compound's therapeutic window in a cellular context [1][2].

cytotoxicity hepatic cell lines selectivity

Recommended Applications for HCV-IN-7 (hydrochloride) in HCV Research


Pan-Genotypic HCV Replicon Studies Requiring Broad-Spectrum Activity

Researchers conducting comparative studies across multiple HCV genotypes (1a, 1b, 2a, 3a, 4a, 6a) should utilize HCV-IN-7 (hydrochloride) due to its consistently low picomolar EC50 values, which have been directly compared to ledipasvir and daclatasvir and shown to be superior in specific genotypes (e.g., a 29-fold improvement over daclatasvir against GT3a) [1].

In Vivo Pharmacokinetic and Efficacy Modeling in Preclinical Species

The established pharmacokinetic parameters in both rat and dog (e.g., oral bioavailability and half-life) make HCV-IN-7 (hydrochloride) a suitable candidate for in vivo studies [2]. Researchers can use the provided clearance, volume of distribution, and exposure data to design dosing regimens for animal models of HCV infection [2].

In Vitro Studies Requiring Defined Off-Target and Cytotoxicity Profiles

The quantifiable CYP450 inhibition (e.g., 42% inhibition of CYP2C9 at 10 µM) and cytotoxicity data (e.g., 14-36% across hepatic cell lines) provide a baseline for experimental design [2]. This allows researchers to select concentrations that minimize off-target effects and cell death, ensuring that antiviral activity measurements are reliable [2].

Mechanistic Studies on Novel Tricyclic NS5A Inhibitors

HCV-IN-7 (hydrochloride) represents a class of NS5A inhibitors with a less complex tricyclic central core, which was identified as a clinical candidate from a systematic SAR study [1]. This compound serves as a key reference point for structure-activity relationship investigations aimed at optimizing pan-genotypic activity and pharmacokinetic properties [1].

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